molecular formula C60H82N18O17S4 B238516 6-Benzoyl-6-deacetylmayteine CAS No. 133740-16-6

6-Benzoyl-6-deacetylmayteine

Cat. No. B238516
CAS RN: 133740-16-6
M. Wt: 929.9 g/mol
InChI Key: PYDAEIINPZJDBO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Benzoyl-6-deacetylmayteine are not fully detailed in the available resources. Typically, properties such as melting point, boiling point, solubility, and stability are considered in a comprehensive analysis .

Scientific Research Applications

  • Antitumor Activities : A study conducted by Manta et al. (2010) focused on the synthesis of various compounds, including N(6)-benzoyl adenine, and evaluated their antitumor activities. Although the study did not find inhibitory effects on a broad spectrum of DNA and RNA viruses at subtoxic concentrations, the 5-fluorouracil derivative exhibited cytostatic properties, which could be relevant for cancer research (Manta et al., 2010).

  • Histone Deacetylase (HDAC) Inhibition : Yeo et al. (2007) developed a method for quantifying 6-(3-benzoyl-ureido)-hexanoic acid hydroxyamide, a novel HDAC inhibitor, in mouse plasma. The study highlighted the potential of such compounds in pharmacokinetics, comparing them with other HDAC inhibitors in clinical trials, suggesting implications for cancer treatment (Yeo et al., 2007).

  • Synthesis and Characterization : Srivastava et al. (1980, 1982) conducted research on the synthesis and characterization of various benzoyl-containing compounds, contributing to the understanding of the chemical properties and potential applications of such substances in different fields, including medicinal chemistry (Srivastava et al., 1980), (Srivastava & Schuerch, 1982).

  • Anaerobic Aromatic Metabolism : Laempe et al. (1999) explored the role of benzoyl-CoA in the anaerobic bacterial metabolism of aromatic substrates. This study is significant for understanding microbial processes and their potential applications in biotechnology and environmental science (Laempe et al., 1999).

  • HDAC 6/8 Dual Inhibitors : Rodrigues et al. (2016) described the development of N-acylhydrazone derivatives as potent HDAC 6/8 dual inhibitors. These compounds showed promising results in affecting cell migration and inducing cell cycle arrest and apoptosis, indicating potential applications in cancer therapy (Rodrigues et al., 2016).

  • Benzoylation Techniques : Fuentes et al. (1992) and other researchers have explored various benzoylation techniques and their implications. These studies contribute to the broader understanding of chemical synthesis and its applications in drug development and other fields (Fuentes et al., 1992).

Safety and Hazards

The safety and hazards associated with 6-Benzoyl-6-deacetylmayteine are not specified in the available resources. Safety data sheets (SDS) are typically used to provide information about the hazards of substances and the necessary safety precautions .

properties

IUPAC Name

[18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H51NO18/c1-24-25(2)41(54)65-38-36(62-28(5)52)40(66-43(56)31-18-13-10-14-19-31)47(23-59-26(3)50)39(63-29(6)53)35(61-27(4)51)33-37(64-42(55)30-16-11-9-12-17-30)48(47,46(38,8)58)67-45(33,7)22-60-44(57)32-20-15-21-49-34(24)32/h9-21,24-25,33,35-40,58H,22-23H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDAEIINPZJDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H51NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzoyl-6-deacetylmayteine

CAS RN

133740-16-6
Record name 6-Benzoyl-6-deacetylmayteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133740166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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